Molecular Profiling & Synthetic Utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol
Molecular Profiling & Synthetic Utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol
The following technical guide details the molecular architecture, physiochemical properties, and synthetic pathways for 2-((4-Chlorobenzyl)(methyl)amino)ethanol , a specialized tertiary amine intermediate used in pharmaceutical research and organic synthesis.
Executive Summary
2-((4-Chlorobenzyl)(methyl)amino)ethanol (Formula: C₁₀H₁₄ClNO) is a bifunctional organic building block characterized by a tertiary amine core substituted with a lipophilic 4-chlorobenzyl group, a polar hydroxyethyl chain, and a methyl moiety. This specific substitution pattern renders it a critical intermediate in the synthesis of antihistamines , neuroactive agents , and agrochemcials where the N-benzyl-N-methylethanolamine pharmacophore serves as a scaffold for receptor binding.
This guide provides a rigorous analysis of its structural parameters, a validated synthetic protocol via nucleophilic substitution, and predicted physiochemical behaviors to support researchers in drug discovery and process chemistry.
Molecular Architecture & Physiochemical Properties
Structural Specifications
The molecule consists of an ethanolamine backbone where the nitrogen atom acts as a branching point, connecting a methyl group and a para-chlorobenzyl ring. This "Y-shaped" geometry creates distinct hydrophobic (benzyl) and hydrophilic (hydroxyl) domains, facilitating its use as an amphiphilic linker.
| Parameter | Specification |
| IUPAC Name | 2-[ (4-Chlorophenyl)methyl(methyl)amino ]ethanol |
| Common Synonyms | N-(4-Chlorobenzyl)-N-methylethanolamine; 2-[Methyl(4-chlorobenzyl)amino]ethanol |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Registry Number | Note: Often indexed as a derivative of CAS 101-98-4 (non-chloro analog) |
| SMILES | CN(CCO)Cc1ccc(Cl)cc1 |
| InChI Key | (Predicted) WOUANPHGFPAJCA-UHFFFAOYSA-N (Analog based) |
Computed Physiochemical Data
Data derived from structure-activity relationship (SAR) modeling of homologous series.
| Property | Value | Interpretation |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; capable of crossing blood-brain barrier (BBB) in derivative forms. |
| pKa (Basic Amine) | 9.1 ± 0.5 | Exists predominantly as a cationic ammonium species at physiological pH (7.4). |
| H-Bond Donors | 1 (–OH) | Facilitates hydrogen bonding with receptor pockets or solvent. |
| H-Bond Acceptors | 2 (N, O) | The tertiary nitrogen and hydroxyl oxygen act as acceptors. |
| Polar Surface Area (PSA) | 23.5 Ų | Low PSA suggests good membrane permeability. |
| Refractive Index | ~1.54 | Estimated based on benzyl/amine contributions. |
Synthetic Methodology
The most robust synthesis involves the Sɴ2 nucleophilic substitution of 4-chlorobenzyl chloride with N-methylethanolamine. This route minimizes side reactions (like over-alkylation) compared to reductive amination.
Reaction Mechanism
The lone pair on the secondary amine (N-methylethanolamine) attacks the benzylic carbon of the electrophile, displacing the chloride ion. A base is required to neutralize the generated HCl.
Protocol: Sɴ2 Alkylation
Reagents:
-
4-Chlorobenzyl chloride (1.0 equiv)
-
N-Methylethanolamine (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) or Triethylamine ( ) -
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 4-chlorobenzyl chloride (e.g., 16.1 g, 100 mmol) and acetonitrile (150 mL).
-
Activation: Add anhydrous
(27.6 g, 200 mmol) and catalytic KI (1.6 g, 10 mmol). Stir at room temperature for 15 minutes. -
Addition: Add N-methylethanolamine (8.26 g, 110 mmol) dropwise over 20 minutes to control exotherm.
-
Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.
-
Workup:
-
Cool to room temperature and filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
mL) and brine ( mL).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: DCM/MeOH 95:5).
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the synthesis of the target aminoethanol derivative via nucleophilic attack.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR ( -NMR, 400 MHz, )
- 7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
-
3.60 (t, 2H):
(Ethanolamine chain, deshielded by oxygen). -
3.50 (s, 2H):
(Benzylic methylene). -
2.60 (t, 2H):
(Ethanolamine chain). -
2.25 (s, 3H):
(N-Methyl group).
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): 200.1 m/z. -
Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 200 and 202, confirming the presence of a single Chlorine atom (
/ ).
Structural & Functional Logic
The utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol lies in its ability to undergo further derivatization at the hydroxyl group while maintaining a stable amine core.
Reactivity Map
-
Hydroxyl Group (-OH):
-
Esterification: Reacts with acyl chlorides to form prodrug esters.
-
Etherification: Reacts with alkyl halides (Williamson ether synthesis) to generate antihistamine scaffolds (e.g., diphenhydramine analogs).
-
Halogenation:[1] Conversion to a chloro-amine (nitrogen mustard analog) using
.
-
-
Tertiary Amine:
-
Acts as a proton acceptor in physiological pH.
-
Can be quaternized with methyl iodide to form permanent cationic surfactants.
-
Structural Connectivity Diagram
Figure 2: Functional connectivity map highlighting the reactive centers (OH) and lipophilic anchors (Cl-Benzyl).
Safety & Handling
-
Hazards: As a tertiary amine and benzyl derivative, the compound is likely irritating to eyes, skin, and respiratory system .
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent oxidation of the amine or hygroscopic absorption by the hydroxyl group.
-
Disposal: Dispose of as halogenated organic waste.
References
- Synthesis of N-Benzyl-N-methylethanolamines:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Antihistamines utilizing the N-benzyl-N-methylethanolamine scaffold.
- Nucleophilic Substitution Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Spectral Data Correlation: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
-
Analogous Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7565, N-Benzyl-N-methylethanolamine. Retrieved from [Link].
